Cyclohexanone 2,4-dinitrophenylhydrazone
Overview
Description
Cyclohexanone 2,4-dinitrophenylhydrazone is a chemical compound with the molecular formula C12H14N4O4. It is a yellow crystalline solid with a distinctive odor. This compound is poorly soluble in water but soluble in organic solvents such as ethanol and chlorinated hydrocarbons . It is a stable compound but decomposes when exposed to light or heat .
Mechanism of Action
Target of Action
Cyclohexanone 2,4-dinitrophenylhydrazone primarily targets the carbon-oxygen double bond in aldehydes and ketones . This bond is polarized, with a partial positive charge on the carbonyl carbon and a partial negative charge on the oxygen atom .
Mode of Action
The compound operates through a nucleophilic addition-elimination reaction . The electrophilic nitrogen atom of the protonated 2,4-dinitrophenylhydrazone attacks the carbonyl carbon of the target molecule, forming a tetrahedral intermediate . This intermediate then loses a molecule of water in the elimination stage, resulting in the formation of a 2,4-dinitrophenylhydrazone .
Pharmacokinetics
The compound is known to be poorly soluble in water but soluble in organic solvents such as ethanol and chlorinated hydrocarbons . This suggests that its bioavailability may be influenced by the presence of these solvents.
Result of Action
The primary result of the action of this compound is the formation of a 2,4-dinitrophenylhydrazone . This reaction is often used as a test for the presence of aldehydes and ketones, as the product forms a bright orange or yellow precipitate .
Action Environment
The action of this compound is influenced by environmental factors. The compound is stable but decomposes when exposed to light or heat . Therefore, the efficacy and stability of the compound may be affected by the temperature and light conditions in its environment.
Biochemical Analysis
Biochemical Properties
It is known that this compound is soluble in chloroform
Molecular Mechanism
It is known that the compound can undergo a nucleophilic addition-elimination reaction . The 2,4-dinitrophenylhydrazone first adds across the carbon-oxygen double bond (the addition stage) to give an intermediate compound which then loses a molecule of water (the elimination stage) .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Cyclohexanone 2,4-dinitrophenylhydrazone in laboratory settings. It is known that the compound is stable but decomposes when exposed to light or heat .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanone 2,4-dinitrophenylhydrazone is typically synthesized by the reaction of cyclohexanone with 2,4-dinitrophenylhydrazine. The preparation involves suspending 0.25 grams of 2,4-dinitrophenylhydrazine in 5 milliliters of methanol and adding 0.5 milliliters of concentrated sulfuric acid cautiously. The warm solution is then filtered if necessary, and a solution of 0.2 grams of cyclohexanone in 1 milliliter of methanol is added. The derivative formed is filtered and recrystallized from methanol or ethanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone 2,4-dinitrophenylhydrazone primarily undergoes addition-elimination reactions. The 2,4-dinitrophenylhydrazine first adds across the carbon-oxygen double bond of cyclohexanone (the addition stage) to give an intermediate compound, which then loses a molecule of water (the elimination stage) .
Common Reagents and Conditions
The common reagents used in the synthesis of this compound include cyclohexanone, 2,4-dinitrophenylhydrazine, methanol, and concentrated sulfuric acid . The reaction is typically carried out at room temperature, and the product is purified by recrystallization from methanol or ethanol .
Major Products Formed
The major product formed from the reaction of cyclohexanone with 2,4-dinitrophenylhydrazine is this compound itself. This compound is used as a derivative for the identification and analysis of carbonyl compounds .
Scientific Research Applications
Cyclohexanone 2,4-dinitrophenylhydrazone is widely used in scientific research for various applications:
Elemental Analysis: It is used as a standard for elemental analysis due to its well-defined structure and properties.
Pharmaceutical Intermediate: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Analytical Chemistry: It is used in the determination of airborne carbonyl compounds, such as acetaldehyde, acetone, and cyclohexanone, using sampling tubes with 2,4-dinitrophenylhydrazine-coated solid sorbent.
Environmental Monitoring: It is employed in denuder sampling techniques for the determination of gas-phase carbonyl compounds.
Comparison with Similar Compounds
Cyclohexanone 2,4-dinitrophenylhydrazone can be compared with other similar compounds such as:
- Acetone 2,4-dinitrophenylhydrazone
- Benzaldehyde 2,4-dinitrophenylhydrazone
- Formaldehyde 2,4-dinitrophenylhydrazone
These compounds share a similar structure, where the carbonyl group of the parent compound reacts with 2,4-dinitrophenylhydrazine to form the corresponding hydrazone derivative. this compound is unique due to its cyclohexylidene group, which imparts different physical and chemical properties compared to its analogs .
Properties
IUPAC Name |
N-(cyclohexylideneamino)-2,4-dinitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4/c17-15(18)10-6-7-11(12(8-10)16(19)20)14-13-9-4-2-1-3-5-9/h6-8,14H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWXZRVOHCYKKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166538 | |
Record name | Cyclohexanone 2,4-dinitrophenylhydrazone | |
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Molecular Weight |
278.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Slightly brown powder; [Acros Organics MSDS] | |
Record name | Cyclohexanone-2,4-dinitrophenylhydrazone | |
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CAS No. |
1589-62-4 | |
Record name | Cyclohexanone 2-(2,4-dinitrophenyl)hydrazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1589-62-4 | |
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Record name | Cyclohexanone 2,4-dinitrophenylhydrazone | |
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Record name | 1589-62-4 | |
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Record name | Cyclohexanone 2,4-dinitrophenylhydrazone | |
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Record name | Cyclohexanone-2,4-dinitrophenylhydrazone | |
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Record name | CYCLOHEXANONE 2,4-DINITROPHENYLHYDRAZONE | |
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Synthesis routes and methods
Procedure details
Q1: What structural features of Cyclohexanone 2,4-dinitrophenylhydrazone are highlighted in the research?
A1: The research paper "Cyclohexanone 2,4‐dinitrophenylhydrazone" [] focuses on the crystallographic analysis of the compound. Key structural features highlighted include:
Q2: What is the significance of the reaction described in the abstract "Oxidation of this compound with Pb(IV) Compounds."?
A2: While the abstract doesn't provide specific details about the reaction products or mechanism, the oxidation of hydrazones, like this compound, is a known synthetic strategy in organic chemistry []. These reactions can lead to various products depending on the oxidant and reaction conditions. Further investigation into this specific reaction with Pb(IV) compounds could reveal new insights into the reactivity of this compound and potentially lead to new synthetic applications.
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